Product packaging for Calcium dihydrogen orthophosphate(Cat. No.:)

Calcium dihydrogen orthophosphate

Cat. No.: B8682810
M. Wt: 234.05 g/mol
InChI Key: YYRMJZQKEFZXMX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium dihydrogen orthophosphate, more commonly known in research and industry as Monocalcium Phosphate (MCP), is an inorganic compound with the chemical formula Ca(H₂PO₄)₂. It is recognized by the food additive index E341(i) and CAS numbers 7758-23-8 (anhydrous) and 10031-30-8 (monohydrate). This compound serves as a critical agent in studies of food science, agriculture, and biomaterials. Its primary research value lies in its function as a leavening acid. Upon dissolution and heating, it reacts with sodium bicarbonate, releasing carbon dioxide to create a leavening effect in baked goods. This makes it an essential compound for investigating the texture, rise, and stability of baked products in food chemistry research . Furthermore, it is studied as a nutrient supplement for calcium and phosphorus fortification in food and feed . Beyond food science, calcium phosphates, including MCP, are fundamental in biomaterials research due to their similarity to the inorganic mineral component of mammalian bones and teeth . This biocompatibility makes them a subject of interest for developing bone graft substitutes, dental materials, and drug delivery systems. The mechanism of action for its leavening function is based on an acid-base reaction. In an aqueous environment, the dihydrogen phosphate (H₂PO₄⁻) ions from MCP react with bicarbonate (HCO₃⁻) ions, producing carbon dioxide gas, water, and a phosphate salt. The reaction kinetics and gas release profile are key parameters studied to control and optimize the leavening process in various formulations. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaH4O8P2 B8682810 Calcium dihydrogen orthophosphate

Properties

Molecular Formula

CaH4O8P2

Molecular Weight

234.05 g/mol

IUPAC Name

calcium;hydrogen phosphate;phosphoric acid

InChI

InChI=1S/Ca.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2

InChI Key

YYRMJZQKEFZXMX-UHFFFAOYSA-L

Canonical SMILES

OP(=O)(O)O.OP(=O)([O-])[O-].[Ca+2]

Origin of Product

United States

Advanced Synthesis Methodologies and Mechanistic Investigations of Calcium Dihydrogen Orthophosphate

Wet Chemical Synthesis Routes for Calcium Dihydrogen Orthophosphate Phases

Wet chemical methods are widely employed for the synthesis of calcium phosphates due to their versatility and control over the final product's properties. researchgate.net These techniques involve the reaction of precursors in a liquid medium, allowing for precise manipulation of reaction conditions.

Precipitation Techniques and Crystallization Control

Precipitation is a cornerstone of wet chemical synthesis for this compound. chalcogen.ro It typically involves the controlled mixing of calcium and phosphate-containing solutions to induce supersaturation and subsequent nucleation and growth of crystals. nih.gov A common method involves the reaction of calcium carbonate with phosphoric acid. chalcogen.roresearchgate.net

Controlling crystallization is crucial for obtaining desired particle characteristics. The process is complex, often involving the formation of metastable precursor phases that transform into more stable forms over time. nih.gov For instance, the synthesis of dicalcium phosphate (B84403) dihydrate (DCPD) from calcium hydroxide (B78521) and phosphoric acid proceeds through an initial precipitation of hydroxyapatite (B223615) (HAP), which then transforms into DCPD. up.pt The use of additives, such as citrate (B86180), can inhibit crystallization and extend setting times, which is particularly important in applications like calcium phosphate cements. nih.gov

Influence of Initial Precursor Ratios on Phase Composition

While the initial Ca/P molar ratio in the precursor solution is a fundamental parameter, its influence on the final phase composition of calcium phosphates is not always direct. mdpi.comnii.ac.jp Research suggests that for some calcium orthophosphates, the phase composition is more sensitive to the acidity of the solution and the temperature rather than the initial Ca/P ratio. mdpi.comresearchgate.net However, the Ca/P ratio can significantly impact the properties of the resulting material, such as the compressive strength, crystallinity, and porosity of calcium phosphate cements. researchgate.net In the synthesis of calcium phosphate coatings via Electrostatic Spray Deposition (ESD), the relative Ca/P ratio in the precursor solution was shown to strongly influence the chemical nature and crystal phases of the deposited coatings. nih.gov

Impact of Solution Acidity and Temperature on Synthetic Outcomes

Solution acidity (pH) and temperature are critical factors that dictate the phase composition and solubility of precipitated calcium orthophosphates. mdpi.comresearchgate.net Studies have demonstrated that these two parameters are key in determining the transformation of metastable phases into more stable, less soluble precipitates. mdpi.comresearchgate.net

For instance, in acidic solutions at room temperature, dicalcium phosphate dihydrate (CaHPO₄·2H₂O) is typically formed. mdpi.com However, at higher temperatures (50 °C and above), the anhydrous form, dicalcium phosphate (CaHPO₄), is favored. mdpi.com The pH of the reacting solution determines the formation of different calcium phosphate phases. For example, dicalcium hydrogen phosphate (DCP) and its dihydrate (DCPD) are formed at a pH between 4 and 8, while hydroxyapatite (HAP) forms at higher pH values. researchgate.net

Interactive Table: Effect of pH and Temperature on Calcium Phosphate Phases

pH Range Temperature Predominant Calcium Phosphate Phase(s)
< 4 Ambient No precipitate
4 - 8 Ambient Dicalcium hydrogen phosphate (DCP), Dicalcium hydrogen phosphate dihydrate (DCPD)
> 9 Ambient to Boiling Hydroxyapatite (HAP)
Acidic Room Temperature Dicalcium phosphate dihydrate (CaHPO₄·2H₂O)
Acidic ≥ 50°C Dicalcium phosphate anhydrous (CaHPO₄)

Role of Reaction Media (Aqueous, Organic-Aqueous Systems) on Morphology

The choice of reaction medium significantly affects the morphology and physical properties of the synthesized this compound. chalcogen.ro While aqueous systems are common, the introduction of organic solvents to create organic-aqueous systems can alter the reaction environment and influence crystal growth.

A study comparing the synthesis of calcium dihydrogen phosphate monohydrate in aqueous, acetone-water, and ethanol-water systems found that the reaction medium played an important role in the resulting physical properties. chalcogen.ro While the products from aqueous and acetone-water systems showed similar plate-like crystals, the latter exhibited a higher degree of aggregation. chalcogen.ro The use of acetone (B3395972) and ethanol (B145695) also helped to reduce the heat of the reaction and prevent the evolution of CO₂ gas during the precipitation process. chalcogen.ro

Solid-State and Alternative Fabrication Approaches for this compound

Beyond wet chemical routes, solid-state and other alternative methods offer different pathways to synthesize this compound. These methods are often characterized by higher energy inputs but can produce distinct phases and forms of the material. researchgate.net

Hydrothermal Synthesis Parameters and Resulting Phases

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under elevated temperature and pressure. researchgate.net This technique allows for precise control over the synthesis parameters, which in turn influences the properties of the resulting calcium phosphate phases. researchgate.net

In the context of calcium phosphate synthesis, hydrothermal methods can yield various phases, including hydroxyapatite (HA), β-tricalcium phosphate (β-TCP), and octacalcium phosphate (OCP). nih.gov The temperature and duration of the hydrothermal treatment are key parameters. For instance, increasing the calcination temperature after microwave-assisted hydrothermal synthesis has been shown to favor the formation of the β-TCP phase. nih.gov The duration of the synthesis can also affect the crystallinity of the final product. researchgate.net

Mechanochemical Activation and Mechanistic Considerations

Mechanochemical synthesis utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions and structural changes in solid-state reactants. This solvent-free or low-solvent approach offers a compelling alternative to conventional wet-chemical methods for producing this compound.

The process generally involves the high-energy ball milling of a calcium source, such as calcium carbonate (CaCO₃) or calcium oxide (CaO), with a phosphorus source, most commonly phosphoric acid (H₃PO₄) or another phosphate salt. The intense mechanical forces generated within the mill lead to particle size reduction, the formation of lattice defects, and an increase in the specific surface area of the reactants. These physical changes significantly enhance the reactivity of the precursors.

Mechanistic investigations suggest that the reaction proceeds through several stages. Initially, the mechanical impact causes the rupture of chemical bonds and the formation of highly reactive, amorphous phases. This is often followed by a solid-state reaction at the points of contact between the activated particles, leading to the nucleation and growth of the this compound product. In some cases, intermediate phases such as dicalcium phosphate dihydrate (CaHPO₄·2H₂O) or dicalcium phosphate anhydrous (CaHPO₄) may form before the final product is obtained. The presence of small amounts of water can influence the reaction pathway and kinetics, sometimes facilitating the transformation to the desired product.

The key parameters influencing the outcome of mechanochemical synthesis are the type of mill (e.g., planetary, shaker), milling speed, milling time, and the ball-to-powder mass ratio. These parameters collectively determine the amount of energy transferred to the reactants and thus the extent of activation and reaction.

Table 1: Representative Parameters in Mechanochemical Synthesis of Calcium Phosphates

Parameter Range/Value Influence on Product
Milling Equipment Planetary Ball Mill, Shaker Mill Affects the type and intensity of mechanical forces.
Milling Speed 200 - 800 rpm Higher speeds generally increase reaction rates but can lead to amorphization.
Milling Time 30 - 240 minutes Longer times increase product yield and crystallinity up to a certain point.
Ball-to-Powder Ratio 10:1 - 40:1 A higher ratio increases the energy input and reaction efficiency.
Starting Materials CaO + H₃PO₄; CaCO₃ + H₃PO₄ The choice of precursors affects the reaction byproducts and kinetics.
Product Characteristics Nanocrystalline powders, amorphous phases Dependent on the energy input and reaction conditions.

Note: This table presents typical ranges for the mechanochemical synthesis of calcium phosphates. Specific optimal conditions for pure this compound may vary.

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing a variety of inorganic materials, including calcium phosphates. This technique utilizes microwave energy to directly heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods.

In a typical microwave-assisted synthesis of this compound, aqueous solutions or slurries of a calcium precursor (e.g., calcium chloride, CaCl₂) and a phosphate precursor (e.g., phosphoric acid, H₃PO₄) are subjected to microwave irradiation in a specialized reactor. The polar molecules in the reaction mixture, particularly water, absorb microwave energy and rapidly heat the entire volume of the solution. This volumetric heating promotes uniform nucleation and crystal growth, which can lead to products with a narrow particle size distribution and high purity.

The reaction kinetics of microwave-assisted synthesis are markedly different from those of conventional methods. The rapid heating rates can overcome kinetic barriers and favor the formation of specific crystalline phases. The primary factors influencing the reaction are the microwave power, irradiation time, temperature, and the nature and concentration of the precursors. By carefully controlling these parameters, it is possible to selectively synthesize different calcium phosphate phases. For instance, studies on various calcium phosphates have shown that at lower temperatures and shorter reaction times, amorphous phases or precursors like brushite might form, which can then be transformed into other phases with further treatment. e3s-conferences.org

Table 2: Typical Parameters and Kinetic Data for Microwave-Assisted Synthesis of Calcium Phosphates

Parameter Value Effect on Reaction and Product
Microwave Power 300 - 800 W Higher power leads to faster heating and reaction rates.
Irradiation Time 5 - 60 minutes Shorter times are a key advantage of this method.
Temperature 80 - 150 °C Influences the crystalline phase and morphology of the product.
Precursors CaCl₂ + H₃PO₄; Ca(NO₃)₂ + (NH₄)₂HPO₄ The choice of salts affects the byproducts and reaction environment.
Reaction Rate Significantly faster than conventional heating Orders of magnitude reduction in synthesis time.
Product Morphology Nanoparticles, nanorods, flower-like structures Can be controlled by adjusting synthesis parameters.

Note: This table illustrates general conditions for the microwave-assisted synthesis of calcium phosphates. Specific kinetic data for the formation of this compound would require targeted experimental studies.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of industrial chemicals is crucial for sustainable development. In the context of this compound production, these principles aim to minimize environmental impact, reduce waste, and improve energy efficiency.

Several key green chemistry metrics can be used to evaluate the sustainability of a synthesis process. Atom economy , a concept developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final product. For the reaction of calcium oxide with phosphoric acid to form this compound, the atom economy is theoretically 100%, as there are no byproducts.

However, a more holistic measure is the Process Mass Intensity (PMI) , which is the ratio of the total mass of all materials (reactants, solvents, reagents) used in a process to the mass of the final product. A lower PMI indicates a more environmentally friendly process. In traditional synthesis methods, the use of excess reactants, solvents for purification, and energy for heating can lead to a high PMI.

Advanced synthesis methods like mechanochemical and microwave-assisted synthesis can significantly improve the greenness of this compound production. Mechanochemical synthesis, being largely solvent-free, drastically reduces the amount of solvent waste, thereby lowering the PMI. Microwave-assisted synthesis, with its rapid reaction times and efficient energy transfer, can lead to substantial energy savings compared to conventional heating methods. nih.gov

The use of renewable or waste-derived starting materials, such as calcium carbonate from eggshells or seashells, further enhances the green credentials of the synthesis process. researchgate.net These approaches not only reduce reliance on virgin raw materials but also contribute to a circular economy.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Application in Ca(H₂PO₄)₂ Synthesis
1. Prevention Optimizing reactions to minimize waste generation.
2. Atom Economy Designing syntheses where the maximum number of atoms from reactants are incorporated into the product.
3. Less Hazardous Chemical Syntheses Using non-toxic reactants and producing non-hazardous products.
4. Designing Safer Chemicals The product itself has low toxicity.
5. Safer Solvents and Auxiliaries Utilizing solvent-free methods (mechanochemistry) or benign solvents like water.
6. Design for Energy Efficiency Employing energy-efficient methods like microwave-assisted synthesis.
7. Use of Renewable Feedstocks Sourcing calcium from biogenic waste materials (e.g., eggshells).
8. Reduce Derivatives Avoiding unnecessary protection/deprotection steps.
9. Catalysis Exploring catalytic routes to improve reaction efficiency (less common for this specific synthesis).
10. Design for Degradation The product is a mineral salt that can be assimilated into the environment.
11. Real-time analysis for Pollution Prevention In-situ monitoring of the reaction to control product formation and prevent side reactions.
12. Inherently Safer Chemistry for Accident Prevention Using stable reactants and reaction conditions that minimize the risk of accidents.

Sophisticated Structural Characterization and Phase Transformation Analysis of Calcium Dihydrogen Orthophosphate

Spectroscopic and Diffraction-Based Structural Elucidation

The atomic and molecular structure of calcium dihydrogen orthophosphate can be comprehensively investigated using a suite of spectroscopic and diffraction methods. These techniques provide detailed insights into the crystalline nature, molecular vibrations, local atomic environments, and unique molecular fingerprints of the compound.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallite Size Determination

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases of this compound. The diffraction pattern of anhydrous monocalcium phosphate (B84403) [Ca(H2PO4)2] and its monohydrate form [Ca(H2PO4)2·H2O] reveals distinct peaks corresponding to their specific crystal structures. researchgate.netchalcogen.ro For instance, the XRD patterns can confirm the formation of Ca(H2PO4)2·H2O as the primary phase in synthesized samples. chalcogen.ro The Rietveld method, a powerful technique for analyzing powder diffraction data, can be employed for the quantitative phase analysis of mixtures containing calcium phosphates and for refining crystal structure parameters. nih.gov

Furthermore, XRD data allows for the determination of crystallite size using the Scherrer equation, Dp = (0.94 × λ) / (β × Cosθ), where Dp is the average crystallite size, λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle. instanano.comyoutube.com This analysis provides valuable information about the nanoscale properties of the material. For example, studies on other calcium phosphates have used this method to calculate average crystallite sizes, which can vary depending on the specific mining source or synthesis conditions. medcraveonline.com It's important to note that the Scherrer constant (K) can vary depending on the assumed crystallite shape. uc.edu

XRD Data for this compound Monohydrate
2θ (degrees)d-spacing (Å)Relative Intensity (%)
11.37.82100
20.64.3150
22.73.9130
24.23.6745
28.53.1360
30.82.9075

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the molecular vibrations of this compound. The FTIR spectrum of Ca(H2PO4)2·H2O exhibits characteristic absorption bands that correspond to the vibrational modes of the dihydrogen phosphate (H2PO4-) ion and water molecules. researchgate.net

The fundamental vibrations of the phosphate group (PO4)3- include symmetric stretching (ν1), symmetric bending (ν2), asymmetric stretching (ν3), and asymmetric bending (ν4) modes. researchgate.net In the case of the H2PO4- ion, the symmetry is lowered, leading to a more complex spectrum. Key vibrational bands observed in the FTIR spectrum of monocalcium phosphate monohydrate include:

P-O-H in-plane bending: A broad band in the region of 1300-1450 cm-1. biointerfaceresearch.com

P=O stretching: Strong bands around 1150-950 cm-1. researchgate.net

P-O(H) stretching: Bands around 1081 cm-1 and 891 cm-1. biointerfaceresearch.com

O-P-O bending: Bands around 500-600 cm-1. researchgate.net

Water vibrations: Broad bands corresponding to O-H stretching and H-O-H bending are also present in the hydrated form.

Characteristic FTIR Bands for this compound Monohydrate
Wavenumber (cm-1)AssignmentReference
~3400-3500O-H stretching (water) researchgate.net
~1650H-O-H bending (water) researchgate.net
1300-1450P-O-H in-plane bending biointerfaceresearch.com
~1120, 1060, 984PO3 asymmetric stretching researchgate.net
~865P-O-H out-of-plane bending researchgate.net
~569PO4 and P-OH bending researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) for Local Atomic Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P and 1H MAS (Magic Angle Spinning) NMR, provides detailed information about the local atomic environments of phosphorus and hydrogen nuclei within the this compound structure. iaea.orgcambridge.org This technique can distinguish between different phosphate species, such as protonated (HPO42-) and unprotonated (PO43-) groups, and can differentiate between crystalline and amorphous phases. nih.govacs.org

The 31P MAS NMR spectrum of Ca(H2PO4)2 typically shows a distinct chemical shift that can be differentiated from other calcium phosphate phases like hydroxyapatite (B223615) or brushite. researchgate.net For instance, the chemical shift for Ca(H2PO4)2·H2O is different from that of CaHPO4·2H2O (brushite). researchgate.net The application of high-power proton decoupling can further resolve the spectra and provide insights into the interactions between nuclei. iaea.org The chemical shifts are typically referenced to 85% H3PO4. osti.govnih.gov

31P Solid-State NMR Data for Calcium Phosphates
Compound31P Chemical Shift (ppm)Reference
This compound (Ca(H2PO4)2)Distinguishable from other calcium phosphates researchgate.net
Hydroxyapatite (HA)~2.9 researchgate.net
Brushite (CaHPO4·2H2O)Different from Ca(H2PO4)2·H2O researchgate.net
Monetite (CaHPO4)-1.59, -0.36, 1.12 researchgate.net

Raman Spectroscopy for Molecular Fingerprinting and Species Discrimination

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR for the molecular fingerprinting of this compound. nih.govyoutube.com It is particularly advantageous for studying aqueous systems as water is a weak Raman scatterer. umass.edu The Raman spectrum of Ca(H2PO4)2 is characterized by specific bands corresponding to the vibrations of the dihydrogen phosphate ion.

The most intense band in the Raman spectrum of orthophosphates is the symmetric stretching mode (ν1) of the P-O bond, which is typically found in the 950-970 cm-1 region. nih.gov For instance, a peak around 955 cm-1 has been associated with an OCP-like mineral, a transient phase in bone mineralization. umass.edunih.gov The ability of Raman spectroscopy to distinguish between different calcium phosphate species makes it a valuable tool for studying phase transformations. nih.gov

Key Raman Shifts for Calcium Phosphate Species
Wavenumber (cm-1)AssignmentCalcium Phosphate SpeciesReference
~960ν1 P-O symmetric stretchingHydroxyapatite (HAP) nih.gov
~958-962ν1 P-O symmetric stretchingHydroxyapatite (HA) or Octacalcium Phosphate (OCP) researchgate.net
~955P-O symmetric stretchingOCP-like mineral umass.edunih.gov
~950ν1 P-O symmetric stretchingAmorphous Calcium Phosphate (ACP) nih.gov

Microscopic and Morphological Investigations

Understanding the particle morphology and surface features of this compound is essential for controlling its physical properties and performance in various applications. Scanning electron microscopy is a primary technique for these investigations.

Reaction Mechanisms, Solubility Equilibria, and Dissolution Kinetics of Calcium Dihydrogen Orthophosphate

Fundamental Nucleation and Precipitation Pathways in Aqueous Systems

The formation of calcium dihydrogen orthophosphate, and indeed all calcium phosphate (B84403) phases, from aqueous solutions is a complex process governed by a series of interconnected physicochemical events. Understanding the fundamental nucleation and precipitation pathways is crucial for controlling the synthesis of these materials with desired properties. These pathways involve the initial aggregation of ions, the formation of amorphous precursors, and the subsequent transformation into crystalline structures, all of which are influenced by a delicate interplay between kinetic and thermodynamic factors.

Role of Phosphate Ion Protonation States in Initial Aggregation

The initial step in the formation of calcium phosphate solids is the aggregation of calcium and phosphate ions in solution. The speciation of phosphate ions, which is highly dependent on the pH of the solution, plays a critical role in this initial aggregation process. Orthophosphoric acid (H₃PO₄) is a triprotic acid, meaning it can exist in four different protonation states: H₃PO₄, dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). nih.govnih.gov The relative concentrations of these species are dictated by the pH of the aqueous environment. nih.govnih.gov

In acidic conditions, the more protonated species, H₂PO₄⁻, is predominant. acs.org The interaction between Ca²⁺ and H₂PO₄⁻ ions is the primary driving force for the initial clustering and formation of ion pairs, such as [CaH₂PO₄]⁺. nih.gov The presence of these ion pairs is a critical precursor to the nucleation of solid phases. Quantum and classical molecular mechanics simulations have shed light on these early stages, indicating that the specific protonation state of the phosphate ion significantly influences the aggregation pathway. researchgate.net While the formation of fully deprotonated phosphate ions (PO₄³⁻) typically requires very high pH values, their incorporation into a growing crystal lattice can occur at lower pHs, suggesting that deprotonation can happen concurrently with crystal growth. researchgate.net

Amorphous Calcium Phosphate (ACP) Precursors and Their Transformation Dynamics

Under many precipitation conditions, especially at high supersaturation, the initial solid phase to form is not a well-ordered crystalline material but rather an amorphous calcium phosphate (ACP). nih.govresearchgate.net ACP is characterized by its lack of long-range atomic order, appearing as small, spherical nanoparticles under electron microscopy. nih.gov This amorphous precursor is thermodynamically unstable and serves as a transient intermediate, readily transforming into more stable crystalline phases over time. nih.govnih.gov

Kinetic vs. Thermodynamic Control in Calcium Orthophosphate Nucleation

The formation of a specific calcium phosphate phase is a classic example of the competition between kinetic and thermodynamic control. nih.govlibretexts.org The thermodynamically most stable phase is the one with the lowest solubility under a given set of conditions. However, the phase that actually precipitates is often the one that forms the fastest, which is known as the kinetically favored product. libretexts.orgyoutube.com

This principle is clearly demonstrated in the precipitation of calcium phosphates. While hydroxyapatite (B223615) is often the most thermodynamically stable phase at physiological pH, other, more soluble phases like dicalcium phosphate dihydrate (DCPD) or octacalcium phosphate (OCP) frequently precipitate first because they have a lower activation energy barrier for nucleation. nih.govuni-hannover.de These kinetically favored, metastable phases can then transform into the more stable hydroxyapatite over time. nih.gov

The reaction conditions play a crucial role in determining whether the kinetic or thermodynamic product dominates. libretexts.org Factors such as temperature, pH, and the rate of addition of reactants can influence the nucleation pathway. youtube.comuni-hannover.de For example, studies have shown that at near-physiological pH, the rate of calcium addition can determine the final crystalline product. acs.org Slower addition rates can favor the formation of the less stable DCPD, while faster rates can lead to the formation of the more stable, albeit poorly crystalline, hydroxyapatite. acs.orguni-hannover.de This counterintuitive result highlights the complex interplay of kinetic factors in governing the nucleation of calcium phosphate phases. uni-hannover.de

Solubility Product Determination and Environmental Factors

The solubility of this compound and other calcium phosphate phases is a critical parameter that governs their formation, dissolution, and transformation in aqueous environments. The solubility is quantified by the solubility product constant (Ksp), which is influenced by various environmental factors, most notably pH and the ionic strength of the solution.

Derivation and Validation of Solubility Isotherms at Varying pH

The solubility of calcium phosphates is highly dependent on the pH of the solution. nih.govnih.gov This is because the protonation state of the phosphate ions in solution changes with pH, which in turn affects the activities of the ions involved in the solubility equilibrium. nih.gov To fully characterize the solubility behavior, solubility isotherms are determined. These are plots that show the total concentration of calcium and phosphate in a solution that is in equilibrium with a specific solid phase as a function of pH. nih.govresearchgate.netresearchgate.net

The construction of a solubility phase diagram for the Ca(OH)₂-H₃PO₄-H₂O system reveals the stability regions for different calcium phosphate phases. umass.edu For this compound monohydrate (MCPM), it is the most stable phase only in highly acidic solutions, with a pH below approximately 2. unibe.ch At pH values above this, other phases like dicalcium phosphate dihydrate (DCPD) become more stable. unibe.ch The negative slope of the solubility isotherms in the acidic to neutral pH range indicates that the solubility of all calcium phosphate compounds increases as the pH decreases. umass.edu

The determination of accurate solubility products requires careful experimentation, often involving approaching equilibrium from both supersaturated and undersaturated conditions. nih.gov The calculated ionic activity product can appear to be a function of pH, which can be accounted for by considering the formation of ion pairs in the solution, such as [CaHPO₄]⁰ and [CaH₂PO₄]⁺. nih.gov

Interactive Table: Solubility of Calcium Phosphate Phases at Different pH Values

pHStable Calcium Phosphate Phase
< 2This compound Monohydrate (MCPM)
2 - 5Dicalcium Phosphate Dihydrate (DCPD) / Monetite (DCPA)
> 4Hydroxyapatite (HAP)

Note: This table provides a simplified representation of the stable phases. The exact transition pH can be influenced by other factors such as temperature and ionic strength. The data is compiled from multiple sources. nih.govresearchgate.netresearchgate.netunibe.ch

Influence of Ionic Strength and Background Electrolytes on Solubility

The solubility of this compound is also significantly affected by the ionic strength of the aqueous solution. mdpi.com Ionic strength is a measure of the total concentration of ions in a solution. An increase in ionic strength generally leads to a decrease in the activity coefficients of the ions, which in turn increases the solubility of a sparingly soluble salt. researchgate.net

For instance, studies on the solubility of dicalcium phosphate dihydrate (DCPD) in the presence of NaCl as a background electrolyte have shown that satisfactory constancy of the solubility product is achieved when the formation of ion pairs like NaHPO₄⁻ is taken into account. researchgate.net This highlights the importance of considering all significant ionic interactions in the solution when determining thermodynamic constants. The effect of background electrolytes on mineral dissolution rates is not purely thermodynamic; kinetic factors related to changes in the hydration of ions and the mineral surface also play a role. ugr.es

Correlation of Solubility with Calcium-to-Phosphorus Molar Ratios

The solubility of calcium phosphate salts is a critical property that governs their dissolution, precipitation, hydrolysis, and transformation from one phase to another. karger.comumass.edu This solubility is intrinsically linked to the calcium-to-phosphorus (Ca/P) molar ratio of the specific calcium phosphate compound. Generally, a lower Ca/P molar ratio corresponds to a more acidic and more water-soluble calcium orthophosphate. nih.govnih.gov

This compound, with a Ca/P ratio of 0.5, is among the most soluble of the calcium phosphate salts. nih.govresearchgate.net Its high solubility is a key factor in various chemical processes. In contrast, calcium phosphates with higher Ca/P ratios, such as hydroxyapatite (Ca/P = 1.67), exhibit very low solubility. nih.govmdpi.com This trend highlights the direct correlation between the chemical composition and the solubility of these compounds.

The solubility of calcium phosphates can be visualized through solubility phase diagrams for the ternary system Ca(OH)₂-H₃PO₄-H₂O. karger.comumass.edu These diagrams illustrate that for any given pH and total phosphate concentration, the total calcium concentration in a saturated solution is fixed. karger.com It has been demonstrated that a linear correlation exists between the specific solubility products of calcium orthophosphates and their Ca/P molar ratios, with the exception of hydroxyapatite and its calcium-deficient forms. researchgate.netmdpi.comresearchgate.net

Interactive Table: Solubility of Various Calcium Phosphate Compounds

Compound NameChemical FormulaCa/P Molar RatioSolubility (pKs)
This compound MonohydrateCa(H₂PO₄)₂·H₂O0.5---
Dicalcium Phosphate DihydrateCaHPO₄·2H₂O1.06.59
Octacalcium PhosphateCa₈H₂(PO₄)₆·5H₂O1.3396.6
α-Tricalcium Phosphateα-Ca₃(PO₄)₂1.525.5
β-Tricalcium Phosphateβ-Ca₃(PO₄)₂1.528.9
HydroxyapatiteCa₁₀(PO₄)₆(OH)₂1.67116.8

Interfacial Chemistry and Dissolution Mechanisms

The dissolution of this compound is a dynamic process that occurs at the interface between the solid crystal and the liquid solvent.

Solid-Liquid Interface Dynamics during Dissolution

The dissolution of calcium phosphate solids is governed by the dynamics at the solid-liquid interface. The process involves the detachment of ions from the crystal lattice into the solution. wjgnet.com The rate of dissolution can be controlled by transport processes, where the dissolved material diffuses away from the solid surface through a liquid layer. rsc.org

For instance, the initial dissolution of commercial superphosphate (B1263860) fertilizer, which is primarily composed of this compound monohydrate, is a transport-controlled process. rsc.org Subsequently, the rate is determined by the diffusion of the dissolved this compound through an increasingly thick porous layer. rsc.org The formation of surface layers with different compositions than the bulk material can significantly influence the apparent solubility and dissolution kinetics. nih.govwjgnet.com

The structure of water at the interface also plays a role. At the {010} interface of dicalcium phosphate dihydrate (DCPD), a closely related calcium phosphate, the first water bilayer is highly ordered, while the second exhibits only perpendicular layering. nih.gov This level of water ordering is thought to be correlated with the solubility of the crystal. nih.gov

Role of Adsorbed Species on Surface Reactivity

The reactivity of the this compound surface is significantly influenced by the adsorption of various chemical species from the solution. These adsorbed species can alter the surface charge and inhibit or promote crystal growth and dissolution.

In acidic solutions, the surface of apatite, a less soluble calcium phosphate, becomes positively charged due to the adsorption of protons or calcium cations. wjgnet.com This positively charged layer can influence the rate of dissolution. The adsorption of ions is an exchange process. For example, citrate (B86180) ions can adsorb onto the surface of hydroxyapatite through an ionic exchange with orthophosphate ions, indicating a higher affinity of citrate for the calcium sites on the surface. wjgnet.com

Interactions of this compound with Exogenous Ions and Chemical Species

The behavior of this compound in solution is further complicated by its interactions with other ions and molecules present in the system.

Complexation and Precipitation with Metal Cations

Calcium ions in the phosphate lattice can be substituted by various metal cations, leading to the formation of new complexes and precipitates. researchgate.net For example, calcium hydrogen phosphate dihydrate exhibits chemisorption properties towards Cu(II) and Zn(II) ions. researchgate.net The interaction involves the sorption of these metal cations onto the surface and the simultaneous release of calcium ions into the solution. researchgate.net This process can lead to the formation of new phosphate phases containing the adsorbed metal. researchgate.net

The addition of detergents containing calcium sulfonate to systems with zinc phosphates can result in the formation of a mixed film of zinc and calcium phosphate. uni-saarland.de The interaction and potential precipitation with various metal cations are dependent on factors such as pH, temperature, and the concentration of the interacting species.

Effects of Organic Molecules and Additives on Crystallization and Stability

Organic molecules and other additives can have a profound effect on the crystallization and stability of calcium phosphates. These molecules can inhibit crystal growth by adsorbing to active growth sites on the crystal surface.

For instance, citrate has been shown to inhibit the crystal growth of various calcium phosphate phases. wjgnet.com The presence of certain ions can also influence which calcium phosphate phase is formed. Magnesium ions, for example, have a significant inhibitory effect on the crystal growth of hydroxyapatite, a modest effect on octacalcium phosphate, and virtually no effect on the crystallization of dicalcium phosphate dihydrate. nih.gov This selective inhibition can lead to the stabilization of more acidic precursor phases. nih.gov

In some applications, stabilizers like sodium pyrophosphate or trimagnesium phosphate octahydrate are added to prevent the degradation of dibasic calcium phosphate dihydrate to the less soluble hydroxyapatite. wikipedia.org The presence of poly(ethylene glycol) can promote the formation of amorphous calcium phosphates and slow their transformation into more crystalline forms. nih.gov

Computational Modeling and Theoretical Investigations of Calcium Dihydrogen Orthophosphate Systems

Quantum Mechanical Simulations for Understanding Ion Association

Quantum mechanical simulations offer a foundational understanding of the electronic structure and bonding within calcium dihydrogen orthophosphate systems. These methods are essential for accurately describing ion association and the formation of initial clusters from individual ions in solution.

Density Functional Theory (DFT) for Energetic Stabilities of Phosphate (B84403) Clusters

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of multi-atom systems. In the context of calcium phosphate systems, DFT calculations are employed to determine the relative stabilities of various pre-nucleation clusters. These clusters are intermediate species that form in solution before the precipitation of a solid phase.

Research using DFT has explored the stability of various calcium phosphate clusters, which are precursors to more complex structures. academie-sciences.frresearchgate.net While much of the literature focuses on the broader calcium phosphate family, the principles apply to the formation of this compound. Studies have identified stable configurations of clusters by calculating their formation energies. For instance, DFT-driven simulations have been instrumental in identifying stable prenucleation clusters in aqueous solutions, which is a critical step in understanding bone and teeth growth. academie-sciences.fr The interaction between calcium ions and various phosphate species (including H₂PO₄⁻) is modeled to predict the most energetically favorable cluster geometries. These calculations often reveal that specific cluster sizes and compositions are more stable than others, guiding the understanding of subsequent crystal growth. ucl.ac.uk

Key findings from DFT studies often involve the coordination of calcium ions by water molecules and phosphate groups. The relative energies of different isomeric forms of calcium triphosphate structures have been computed using DFT, providing insight into their stability. ucl.ac.uk This information is vital for constructing accurate models of nucleation and growth.

Table 1: Representative Energetic Data from DFT Calculations for Calcium Phosphate Species

Cluster/ComplexCalculated PropertyValue (kJ/mol)Reference
CaHPO₄ (ion pair)Free Energy of Association-17.9 acs.org
[Ca(HPO₄)₂]²⁻Free Energy of Association-12.0 acs.org
[Ca(HPO₄)₃]⁴⁻Free Energy of Association+5.7 acs.org

This interactive table summarizes the free energy of association for different calcium phosphate complexes as determined by computational studies. Note that negative values indicate a spontaneous association.

Ab-initio Molecular Dynamics (AIMD) for Simulating Chemical Transformations in Solution

Ab-initio molecular dynamics (AIMD) combines quantum mechanical calculations of forces with classical molecular dynamics to simulate the time evolution of a system. This method is particularly useful for studying chemical reactions and transformations in solution, as it does not rely on pre-parametrized force fields and can explicitly model the breaking and forming of chemical bonds. nih.gov

AIMD simulations have been used to elucidate the structure and stability of calcium phosphate prenucleation clusters in aqueous solution. acs.org These simulations can track the dynamic interactions between calcium ions, dihydrogen phosphate ions, and surrounding water molecules. For example, AIMD has shown that in aqueous solutions, a calcium ion can be coordinated by multiple water molecules and phosphate groups, with the specific coordination number fluctuating over time. acs.orgresearchgate.net One study found that a stable complex involves a calcium ion coordinated by two bidentate phosphates, one monodentate phosphate, and two water molecules. acs.org

These simulations provide detailed information about the coordination environment, hydrogen bonding networks, and the lifetime of various ionic complexes. researchgate.net This level of detail is crucial for understanding the initial steps of solvation and the subsequent aggregation that leads to the formation of this compound. The interactions of phosphate anions (including HPO₄²⁻ and H₂PO₄⁻) with water have been calibrated by comparing results from AIMD simulations with those from classical models. researchgate.net

Classical Molecular Dynamics for Bulk and Interfacial Phenomena

While quantum methods provide high accuracy for small systems, classical molecular dynamics (MD) allows for the simulation of larger systems over longer timescales, making it suitable for studying bulk properties and interfaces.

Simulation of Calcium and Phosphate Ion Behavior in Aqueous Solutions

Classical MD simulations, using carefully parameterized force fields, have been extensively applied to study the behavior of calcium and phosphate ions in water. nih.gov These simulations provide insights into ion pairing, the formation of larger aggregates, and the structure of the surrounding solvent. acs.orgnih.gov Researchers have developed specific force fields for the calcium phosphate system that can accurately reproduce thermodynamic properties like hydration free energies and mineral solubility. researchgate.net

Table 2: Distribution of Calcium Species in a Simulated Solution

Calcium SpeciesPercentage in SolutionReference
Unbound Ca²⁺~74% acs.org
CaHPO₄ (ion pair)~16% acs.org
[Ca(HPO₄)₂]²⁻~11% acs.org
[Ca(HPO₄)₃]⁴⁻Insignificant acs.org

This interactive table shows the simulated equilibrium distribution of calcium ions in a solution containing 0.006 M Ca²⁺ and 0.005 M HPO₄²⁻, highlighting that the majority of calcium ions remain unbound.

Modeling of Water-Calcium Orthophosphate Interface Structures

The interface between a calcium orthophosphate mineral and water is critical for understanding its growth, dissolution, and interaction with biological environments. MD simulations are used to model the atomic structure of this interface. Much of the specific research in this area has focused on brushite (CaHPO₄·2H₂O), a structurally related and important calcium phosphate phase. ru.nlru.nlnih.govresearchgate.net

Studies of the brushite-{010}-water interface using a combination of surface X-ray diffraction and molecular dynamics have revealed a complex and ordered arrangement of water molecules at the crystal surface. ru.nlru.nlresearchgate.net It was found that the interface consists of two distinct water bilayers. The first bilayer is highly ordered and can be considered an extension of the crystal structure itself. ru.nlresearchgate.net The second bilayer, however, shows layering in the direction perpendicular to the surface but lacks in-plane order, behaving more like a liquid. ru.nl This detailed structural information helps to explain the mechanisms of crystal growth and dissolution at a molecular level. Understanding these interfacial structures is key to controlling the formation and properties of calcium orthophosphate materials. ru.nl

Thermodynamic and Kinetic Models for Phase Transformations

Thermodynamic and kinetic models are essential for predicting which calcium phosphate phase will form under specific conditions and how quickly transformations between phases will occur. These models integrate data from experimental studies and computational simulations to provide a comprehensive understanding of calcium phosphate precipitation. nih.govrsc.org

Thermodynamic models, often utilizing software like PHREEQC, can calculate the saturation indices (SI) for various calcium phosphate phases in a given solution. mdpi.com A positive SI indicates that the solution is supersaturated with respect to a particular mineral, making its precipitation thermodynamically favorable. Such models predict that under acidic conditions, phases like dicalcium phosphate dihydrate (brushite) may be favored, while under more neutral or alkaline conditions, phases like octacalcium phosphate or hydroxyapatite (B223615) become more stable. mdpi.com Thermodynamic modeling has been used to predict the precipitation of various calcium phosphate salts, showing that for CaHPO₄·2H₂O, the likelihood of precipitation decreases as pH increases. mdpi.com

Kinetic models, on the other hand, describe the rates of nucleation and crystal growth. nih.govacs.org Even if a phase is thermodynamically stable, its formation may be kinetically hindered. For example, amorphous calcium phosphate (ACP) often precipitates first because it has a lower kinetic barrier to nucleation, even though it is thermodynamically less stable than crystalline phases. mdpi.com This initial amorphous phase then transforms over time into more stable crystalline forms. The combination of thermodynamic and kinetic models provides a powerful framework for describing the complex precipitation pathways of calcium phosphates, which often follow Ostwald's rule of stages, proceeding from the least stable to the most stable phase. nih.govacs.org

Mathematical Models for Predicting Precipitation and Dissolution Rates

Mathematical models are fundamental tools for quantifying the kinetics of precipitation and dissolution of this compound. Given its high solubility, especially in acidic conditions, models often focus on its dissolution rate and the subsequent precipitation of less soluble calcium phosphate phases, such as dicalcium phosphate dihydrate (DCPD) or octacalcium phosphate (OCP). nih.gov These models integrate thermodynamic principles, which define the equilibrium state and driving forces, with kinetic theories that describe the rates and pathways of reaction.

Thermodynamic models, often implemented in geochemical software like PHREEQC, are used to calculate the saturation indices (SI) of various mineral phases in solution. phreeqcusers.orgusgs.govusgs.gov The SI indicates whether a solution is undersaturated, at equilibrium, or supersaturated with respect to a specific solid phase, thereby predicting the thermodynamic driving force for dissolution or precipitation. For instance, models show that aqueous solutions of this compound are typically undersaturated with respect to it but can become highly supersaturated with respect to DCPD or hydroxyapatite (HA), driving the precipitation of these phases. nih.govresearchgate.net

Kinetic models describe the rate at which these transformations occur. The dissolution of this compound and the growth of subsequent crystalline phases are often modeled using equations derived from classical nucleation theory (CNT). nih.govnih.govacs.org These models describe two main stages: nucleation (the formation of new stable crystal nuclei) and crystal growth. The rate of crystal growth can be described by various mathematical functions depending on the controlling mechanism, such as surface reaction control or diffusion control. uu.nlnih.gov For example, the growth of OCP from solutions containing dissolved this compound has been described by a mononuclear growth model with a fourth-order dependence on the relative supersaturation. uu.nl

A variety of kinetic models can be applied to describe dissolution, where the choice of model depends on the physical process governing the release of ions from the solid into the solution. rjptonline.orgrjptonline.org

Interactive Data Table 1: Mathematical Models for Calcium Phosphate Kinetics

Model Type Governing Theory/Equation Predicted Process Key Parameters Typical Application
Thermodynamic Model Saturation Index (SI) CalculationSpontaneous direction of reaction (dissolution/precipitation)Ionic activities, Solubility Products (Ksp), Temperature, pHPredicting phase stability of Ca(H₂PO₄)₂ vs. DCPD, OCP, HA. nih.govusgs.gov
Classical Nucleation Theory (CNT) J = A exp(-ΔG*/kT)Rate of formation of new crystal nucleiInterfacial tension, Supersaturation (S), TemperatureModeling the initial, often rate-limiting, step of precipitation. nih.govnih.gov
Crystal Growth Models Rate = k * f(S)Rate of growth of existing crystalsRate constant (k), Supersaturation (S), Reaction orderDescribing the growth of DCPD or OCP from solutions of dissolved Ca(H₂PO₄)₂. uu.nl
Dissolution Kinetic Models e.g., Hixson-Crowell Cube Root Law: W₀¹ᐟ³ - Wt¹ᐟ³ = KtRate of dissolution from particlesDissolution rate constant (K), Initial weight (W₀), Surface areaModeling the dissolution rate of Ca(H₂PO₄)₂ powders in cement setting reactions. saspublishers.com

Predictive Simulations of Calcium Orthophosphate Material Evolution

Predictive simulations offer a molecular-level view of how calcium orthophosphate systems evolve, from the initial association of ions in solution to the formation and transformation of solid materials. These computational techniques are crucial for interpreting experimental data and understanding mechanisms that are difficult to observe directly.

Molecular Dynamics (MD) Simulations Ab initio and classical MD simulations are used to investigate the very first steps of nucleation, which involve the formation of prenucleation clusters (PNCs). acs.org These simulations model the interactions between calcium ions, phosphate ions (predominantly H₂PO₄⁻ and HPO₄²⁻), and water molecules. acs.org Theoretical studies have explored the stability and structure of various PNCs, such as the proposed [Ca(HPO₄)₃]⁴⁻ complex, providing insights into the fundamental building blocks that may aggregate to form an amorphous calcium phosphate (ACP) precursor phase. nih.govacs.org MD simulations can compute the free energy barriers for the association and dissociation of these ionic clusters, helping to validate or refine non-classical nucleation theories. acs.org

Dynamic Exchange Models and NMR Correlation The evolution of calcium phosphate species in solution can be monitored experimentally using techniques like real-time Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced methods like Dissolution Dynamic Nuclear Polarization (D-DNP). nih.govacs.org These experiments can distinguish between free phosphate ions in solution and those bound within PNCs. The results show a dynamic process where PNCs emerge within seconds to hours and continuously evolve. acs.orgnih.gov

To interpret these complex experimental data, dynamic two-site exchange models are employed. chemrxiv.orggoettingen-research-online.de These mathematical simulations model the exchange kinetics of phosphate ions between the free state and the PNC-bound state. By fitting the model to the time-resolved NMR signal changes (e.g., peak broadening and merging), researchers can extract key kinetic parameters, such as the exchange rate (k_ex). acs.orgchemrxiv.org This synergy between predictive simulation and experimental observation has revealed that the exchange of phosphate ions accelerates as the concentration and total surface area of the PNCs increase. acs.orgnih.gov

Phase Transformation Simulations Computational models are also used to simulate the transformation of metastable phases, such as ACP, into more stable crystalline forms like apatite. High-resolution imaging has provided evidence that this transformation can occur via a step-growth mechanism, where the growth front advances through the migration and attachment of nanometer-sized clusters. nih.gov This process, which can be modeled computationally, provides a potential mechanism for the formation of the characteristic platelet-like apatite crystals found in bone, suggesting that the evolution from an amorphous precursor is a fundamental thermodynamic property of calcium phosphate systems. nih.gov

Interactive Data Table 2: Comparison of Experimental and Simulated Findings in Calcium Phosphate Evolution

Phenomenon Experimental Observation (Method) Simulation/Model Key Findings & Correlation
Prenucleation Cluster (PNC) Formation Real-time ³¹P NMR shows emergence of a second phosphate signal within hours in simulated body fluid. acs.orgnih.govAb initio Molecular DynamicsSimulations predict the structure and stability of PNCs, such as Ca(η²-HPO₄²⁻)₂(η¹-HPO₄²⁻)(H₂O)₂, providing a molecular identity for the observed species. acs.org
PNC Dynamics NMR signals for free and bound phosphate broaden and coalesce over time. acs.orgDynamic Two-Site Exchange ModelThe model accurately simulates the observed NMR spectral changes, predicting a transition from slow to fast exchange regimes as PNCs evolve. chemrxiv.org
PNC Size D-DNP NMR combined with diffusion measurements estimates a hydrodynamic radius (Rh) of < 1 nm for initial PNCs. nih.govacs.orgClassical Molecular DynamicsSimulations show the formation of stable, negatively charged calcium phosphate complexes of similar nanoscale dimensions. acs.org
Amorphous to Crystalline Transformation High-resolution TEM shows the growth of apatite crystals from an amorphous phase via step-like fronts. nih.govCluster Migration / Step-Growth ModelThe transformation is modeled as a layer-by-layer growth process driven by the migration of nanoclusters, explaining the formation of platelet-like crystals. nih.gov

Advanced Applications of Calcium Dihydrogen Orthophosphate in Material Science Research

Self-Setting Calcium Orthophosphate Cements: Formulation and Mechanistic Insights

Self-setting calcium orthophosphate cements (CPCs) represent a class of biomaterials that can be prepared as a paste and subsequently harden in situ, conforming to the shape of a bone defect. sapub.orgresearchgate.net These cements are typically composed of one or more calcium phosphate (B84403) powders that, when mixed with an aqueous solution, initiate a setting reaction. sapub.orgnih.gov The final hardened product is generally a form of calcium-deficient hydroxyapatite (B223615) (CDHA) or brushite (dicalcium phosphate dihydrate), both of which are biocompatible and bioresorbable. sapub.orgresearchgate.net

Molecular Mechanisms Governing Cement Hardening and Setting Reactions

The hardening of calcium orthophosphate cements is a complex process governed by dissolution and precipitation phenomena. nih.govtaylorfrancis.com When the powder and liquid components are mixed, the initial calcium phosphate phases, which may include calcium dihydrogen orthophosphate, begin to dissolve in the aqueous medium. nih.gov This dissolution leads to a supersaturated solution with respect to a more stable calcium phosphate phase.

The setting reaction proceeds through several stages, including an initial period, an induction period, an acceleration phase, a deceleration phase, and a final termination period. nih.gov The relative stability and solubility of the various calcium orthophosphates are the primary driving forces for these reactions. taylorfrancis.com The precipitation of new, less soluble crystals, such as CDHA or brushite, from the supersaturated solution is the critical step. taylorfrancis.comnih.gov These newly formed crystals interlock and grow, creating a rigid, three-dimensional network that provides mechanical strength to the hardened cement. taylorfrancis.com The final phase composition is highly dependent on the pH of the cement paste; at a pH above approximately 4.2, CDHA is the favored product, while brushite tends to form at lower pH values. sapub.org

The hydration process is slightly exothermic, which is advantageous for biomedical applications. nih.gov The entire setting process generally results in a brittle ceramic material where the tensile strength is significantly lower than its compressive strength, a key consideration for its application in non-load-bearing areas. nih.gov

Impact of Additives on Cementitious Properties and Phase Evolution

The properties of calcium phosphate cements can be tailored for specific applications through the incorporation of various additives. These additives can influence the setting time, mechanical strength, injectability, and biological response of the cement.

Polymeric additives are often used to improve the cohesion and handling properties of the cement paste. nih.gov For instance, the addition of carboxylmethylcellulose (CMC) and a novel hyaluronan-bisphosphonate (HABP) has been shown to enhance the cohesion of α-tricalcium phosphate-based cements. nih.gov While these additives may not always improve compressive or bending strength, certain concentrations of HABP have been found to significantly increase the toughness of the cement. nih.gov Other additives, such as gelatin and collagen, can alter the crystal morphology from rod-like to flake-like structures. jmst.org

Inorganic ions can also play a crucial role in modifying cement properties. Citrate (B86180), pyrophosphate, and sulfate (B86663) ions, for example, have been studied for their effects on a cement composed of β-tricalcium phosphate and phosphoric acid. researchgate.net Citrate ions have been shown to have a positive effect on the cement's failure strain, while sulfate ions can influence the setting time and tensile strength. researchgate.net Magnesium is another important ion that can inhibit the nucleation and growth of calcium phosphates and can stabilize amorphous calcium phosphate against phase transformation. nih.gov The introduction of such ions can lead to the formation of ion-substituted calcium orthophosphates, further mimicking the composition of natural bone. researchgate.net

AdditiveEffect on Cement PropertiesReference
Carboxylmethylcellulose (CMC)Improved cohesion nih.gov
Hyaluronan-bisphosphonate (HABP)Increased toughness and cohesion nih.gov
Citrate ionsPositive effect on failure strain researchgate.net
Sulfate ionsAffects setting time and tensile strength researchgate.net
MagnesiumInhibits nucleation and growth of calcium phosphates nih.gov
Gelatin/CollagenAlters crystal morphology jmst.org

Porous Scaffolds for Biomaterial Applications: Design and Structural Integrity

Porous scaffolds made from calcium phosphates, including formulations involving this compound, are critical for bone tissue engineering. They provide a temporary three-dimensional framework that supports cell infiltration, proliferation, and differentiation, ultimately leading to the regeneration of new bone tissue. researchgate.netnih.gov The design of these scaffolds, particularly their porosity and architecture, is paramount to their success. nih.gov

Fabrication Methods for Controlled Porosity and Architecture

A variety of fabrication techniques have been developed to create porous calcium phosphate scaffolds with controlled structural features. Conventional methods include solvent casting, particulate leaching, and polymer foaming. nih.gov The salt leaching method, for example, involves mixing a polymer and/or ceramic powder with porogens like sodium chloride crystals. google.com After compressing and shaping the material, the salt is leached out, leaving behind a porous structure. google.com

More advanced techniques, such as rapid prototyping, offer precise control over the scaffold's internal and external morphology. nih.gov Three-dimensional (3D) plotting, a rapid prototyping method, can be used to fabricate scaffolds from a paste-like calcium phosphate cement, allowing for the creation of complex and patient-specific geometries under sterile conditions. nih.gov Another innovative approach involves using natural templates, such as wood, which is pyrolyzed to create a carbon template that is subsequently converted into a calcium phosphate scaffold, retaining the original porous structure of the wood. researchgate.net

Influence of Scaffold Design on Mechanical and Degradation Characteristics

Research has shown that specific macropore sizes can influence the extent of new bone formation. frontiersin.org For instance, in one study, scaffolds with macropore sizes in the range of 750–900 µm demonstrated more new bone formation and angiogenesis compared to scaffolds with smaller or larger pores. frontiersin.org The mechanical properties of the scaffold must be sufficient to withstand physiological loads without failure, and the degradation rate should ideally match the rate of new bone formation to ensure a seamless transition from the artificial scaffold to natural tissue. nih.gov Composite scaffolds, which combine calcium phosphates with polymers like polycaprolactone (B3415563) (PCL), are being explored to achieve a balance of bioactivity, mechanical strength, and controlled degradation. nih.govmdpi.com

Scaffold Design ParameterInfluence on CharacteristicsReference
Pore SizeAffects new bone formation and angiogenesis frontiersin.org
PorosityInfluences mechanical strength and tissue ingrowth nih.govnih.gov
InterconnectivityEssential for cell infiltration and nutrient transport nih.gov
Material Composition (e.g., composites)Balances bioactivity, strength, and degradation nih.govmdpi.com

Surface Coatings and Modifications: Interfacial Engineering for Enhanced Performance

The surface properties of an implantable biomaterial are critical as they dictate the initial interactions with the biological environment. nih.govresearchgate.net Surface engineering of metallic or polymeric implants with calcium orthophosphate coatings is a widely adopted strategy to enhance their biocompatibility and promote osseointegration, while retaining the bulk mechanical properties of the underlying material. nih.govoiccpress.com

Calcium orthophosphate coatings can be applied to a variety of substrates to improve their interaction with surrounding tissues and facilitate a strong bond to bone. nih.govresearchgate.net These coatings are particularly beneficial for load-bearing applications where a mechanically robust core material is required. nih.gov The application of such coatings can also be used to control the degradation rate of biodegradable implants, such as those made from magnesium and its alloys. researchgate.netnih.gov By applying a protective calcium orthophosphate layer, the corrosion of the magnesium substrate can be delayed, allowing for a more controlled degradation profile that matches the rate of bone healing. researchgate.netnih.gov

A variety of techniques are employed to create calcium orthophosphate coatings, including plasma spraying, sol-gel deposition, and biomimetic precipitation. researchgate.netnih.gov The choice of coating technique influences the crystallinity, adhesion strength, and porosity of the resulting layer. nih.gov For instance, plasma spraying can produce coatings with low porosity and high adhesion, while biomimetic methods can create coatings that more closely resemble the mineral phase of natural bone. nih.gov Post-deposition treatments, such as heat or hydrothermal treatments, can be used to further modify the crystallinity and phase purity of the coatings. researchgate.net The ultimate goal of interfacial engineering is to create a surface that actively promotes favorable biological responses, leading to improved clinical outcomes. nih.gov

Deposition Techniques for this compound Layers on Substrates

The application of this compound, also known as monocalcium phosphate anhydrous (MCPA), as a coating material in material science involves various deposition techniques. These methods are primarily adapted from the broader field of calcium orthophosphate coatings, which are extensively used to enhance the surface properties of metallic implants for biomedical applications. nih.gov The choice of deposition technique is critical as it influences the coating's thickness, porosity, crystallinity, and adhesion to the substrate. nih.gov

Commonly employed techniques for depositing calcium orthophosphate layers, which can be adapted for this compound, include both physical and chemical methods. Physical vapor deposition (PVD) methods, such as magnetron sputtering, involve the bombardment of a target material (in this case, a calcium phosphate compound) with high-energy ions in a vacuum, leading to the deposition of a thin film onto a substrate. nih.gov High-frequency magnetron sputtering, for instance, has been used to create calcium phosphate films with controlled thickness. researchgate.net

Plasma spraying is another prevalent technique, which involves injecting a powder feedstock into a high-velocity plasma jet. The powder partially melts and is deposited onto the substrate, creating a coating with low porosity and high adhesion strength. nih.gov Variations of this method include atmospheric plasma spraying and vacuum plasma spraying. nih.gov

Chemical deposition methods offer an alternative, often less expensive, approach. researchgate.net These techniques involve the chemical reaction of precursors in a solution to form a coating on a substrate. For example, a calcium phosphate coating can be formed on a magnesium alloy by immersing the substrate in an electrolyte solution, leading to the dissolution of the substrate and subsequent precipitation of the coating. researchgate.net The temperature of the processing solution can be varied to influence the microstructure and morphology of the resulting layer. researchgate.net

It is important to note that this compound crystallizes from highly concentrated solutions at temperatures above 100°C. nih.gov This property is a key consideration when selecting and optimizing a deposition technique for this specific compound.

Table 1: Deposition Techniques for Calcium Orthophosphate Coatings

Deposition TechniqueDescriptionKey Parameters & Characteristics
Plasma Spraying Powder feedstock is injected into a high-velocity plasma jet, melts, and deposits on the substrate. nih.govJet Velocity: >1000 m/s; Powder Velocity: up to 800 m/s; Results in low porosity and high adhesion strength. nih.gov
Magnetron Sputtering (PVD) A target is bombarded with ions in a vacuum, ejecting atoms that deposit onto a substrate. nih.govresearchgate.netDeposition Rate: ~0.5 µm/h; Allows for precise control over film thickness; Can produce biphasic coatings. nih.govresearchgate.net
Chemical Deposition A coating is formed through chemical reactions from a precursor solution onto a substrate. researchgate.netLess expensive than physical methods; Coating morphology is influenced by processing temperature. researchgate.net
Pulsed Electrodeposition A variation of electrodeposition using pulses to modify coating morphology and properties. researchgate.netOffers control over the microstructure of the deposited layer.

Chemical Bonding and Stability of Coated Surfaces

The chemical bonding of calcium orthophosphate coatings to metallic substrates, such as titanium or magnesium alloys, is crucial for applications requiring mechanical stability. nih.govnih.gov A strong adhesive bond prevents delamination of the coating under physiological or mechanical stress. The nature of this bond is influenced by the deposition technique and any post-deposition treatments. nih.gov For instance, post-deposition heat treatment (annealing) can enhance adhesion, increase crystallinity, and improve corrosion resistance by converting amorphous phases into more stable crystalline structures. nih.gov

The stability of the coating is a multifaceted property encompassing its chemical, mechanical, and thermal resilience. The crystallization rate of calcium phosphate compounds and their stability in various environments are directly linked to the coating's morphology and structure. nih.gov Factors such as phase composition, porosity, and thickness are determinant. nih.gov An optimal thickness, generally considered to be between 50 and 100 µm for biomedical implants, is essential for ensuring both adhesion and proper function. nih.gov

Furthermore, the inherent properties of this compound itself play a significant role. It is the most acidic and water-soluble among the common calcium orthophosphates. nih.gov This high solubility can be a disadvantage in applications requiring long-term stability in aqueous environments. However, this property might be leveraged in applications where controlled dissolution or release of phosphate ions is desired. The stability is also influenced by the surrounding pH, with dissolution rates increasing in acidic conditions. nih.gov

Table 2: Factors Influencing Stability of Calcium Orthophosphate Coatings

FactorInfluence on StabilityResearch Findings
Deposition Method The chosen technique dictates the coating's initial structure, density, and adhesion. nih.govThe crystallization rate and stability of coatings in biological environments depend on their morphology and structure as determined by the deposition method. nih.gov
Post-Deposition Treatment Annealing (heat treatment) can increase crystallinity, enhance corrosion resistance, and reduce residual stress. nih.govHeat treatment can convert amorphous phases to more stable crystalline forms, improving overall coating integrity. nih.gov
Coating Thickness Affects adhesion and fatigue resistance. nih.govAn optimal thickness of 50-100 μm is often targeted to balance adhesion and functional properties. nih.gov
Chemical Composition (Ca/P ratio) The Ca/P molar ratio determines the acidity and solubility of the calcium orthophosphate. nih.govThis compound has a low Ca/P ratio, making it more acidic and water-soluble than other forms like hydroxyapatite. nih.gov
Porosity Influences mechanical properties and the rate of interaction with the surrounding environment. nih.govLow porosity is generally associated with higher adhesion strength in plasma-sprayed coatings. nih.gov

Research in Agricultural and Environmental Chemistry of Calcium Dihydrogen Orthophosphate

Role in Fertilizer Technology and Soil Nutrient Dynamics

Calcium dihydrogen orthophosphate, a primary component of triple superphosphate (B1263860) fertilizers, plays a critical role in supplying phosphorus to plants. Its high water solubility allows for the rapid release of phosphate (B84403) ions into the soil solution, making it immediately available for plant uptake. researchgate.netfertilizercanada.ca However, the behavior and long-term efficacy of this compound are dictated by complex interactions within the soil environment.

Mechanisms of Phosphorus Release from this compound Fertilizers

The primary mechanism of phosphorus release from this compound is its high solubility in water. researchgate.net Upon application to soil, it readily dissolves, increasing the concentration of orthophosphate ions (H₂PO₄⁻ or HPO₄²⁻) in the soil solution. fertilizercanada.ca This immediate availability is a key advantage for crop production. researchgate.net However, the compound can also decompose in aqueous solutions to form dicalcium phosphate (monetite) and free phosphoric acid, which further influences the local soil chemistry. researchgate.net

The process of dissolution is not the final step. Once in the soil solution, the orthophosphate ions are subject to various reactions that can remove them from the readily available pool. The rate and nature of these reactions are heavily dependent on soil properties, particularly pH. fertilizercanada.ca The continuous removal of orthophosphate by plant roots shifts the chemical equilibrium, encouraging the dissolution of further fertilizer particles and the release of P from less available forms back into the soil solution. fertilizercanada.ca

Interaction with Soil Components and Phosphorus Speciation in Agricultural Systems

The interaction of dissolved orthophosphate with soil components is a dynamic process that leads to the formation of various phosphorus species, a process known as phosphorus speciation. These interactions, primarily adsorption and precipitation reactions, are the main reason for the long-term fixation of phosphate in soils. fertilizercanada.ca

In Alkaline and Calcareous Soils (High pH): In soils with a pH above 7, the dominant reactions involve calcium and magnesium. High concentrations of these cations, along with the added phosphate from the fertilizer, lead to the precipitation of less soluble calcium and magnesium phosphates. This chemical precipitation effectively removes phosphate from the soil solution, converting it into a more stable, less plant-available form. fertilizercanada.ca

In Acidic Soils (Low pH): In low pH soils, phosphorus retention is controlled by reactions with iron (Fe) and aluminum (Al) oxides and hydroxides. Orthophosphate ions are strongly adsorbed onto the surfaces of these minerals through a process called ligand exchange. This can form mononuclear complexes, where phosphorus is bonded to one metal atom and is considered labile (available over time), or more stable binuclear complexes, where phosphorus is bonded to two metal atoms and is considered non-labile. fertilizercanada.ca

In dilute solutions, this compound can also undergo hydrolysis, followed by an exchange reaction with other salts present in the soil solution, such as microelement sulfates, to form calcium sulfate (B86663) and various metal hydrogen phosphates. researchgate.net

Biochar Modification and Carbon Stability Research

The co-pyrolysis of biomass with this compound is an emerging strategy to enhance the properties of biochar, a charcoal-like substance used for carbon sequestration and soil improvement. Research indicates that this modification can significantly improve carbon retention and stability. researchgate.net

Effects of this compound on Carbon Retention during Pyrolysis

Adding this compound to biomass before pyrolysis has been shown to increase the amount of carbon retained in the resulting biochar. researchgate.net In one study, adding Ca(H₂PO₄)₂ to rice straw at a 20% weight-to-weight ratio increased carbon retention by up to 29%. researchgate.net The mechanism behind this enhanced retention involves the transformation of Ca(H₂PO₄)₂ into calcium pyrophosphate (Ca₂P₂O₇) during heating. researchgate.net This pyrophosphate can form a protective coating on the biochar's surface and also react with the biomass carbon to create stable C-O-PO₃ or C-P bonds, which prevents the carbon from being lost as volatile gases. researchgate.netresearchgate.net

The effect on carbon retention, however, varies depending on the specific composition of the biomass.

Table 1: Effect of this compound on Carbon Retention in Biochar from Different Biomass Components Data sourced from a study where Ca(H₂PO₄)₂ was added at a 20% (w/w) ratio before pyrolysis. nih.gov

Biomass ConstituentCarbon Retention Change with Ca(H₂PO₄)₂ Addition
Cellulose▲ 63.4% Increase
Hemicellulose▲ 48.3% Increase
Lignin (B12514952)▼ 6.7% Decrease

Elucidation of Reaction Mechanisms with Biomass Constituents (Cellulose, Hemicellulose, Lignin)

The interaction between this compound and the primary components of biomass during pyrolysis is complex and constituent-specific. nih.gov

Cellulose and Hemicellulose: For these components, the addition of Ca(H₂PO₄)₂ significantly enhances carbon retention. nih.gov The compound promotes the dehydration and charring of these polysaccharides, fixing more volatile and labile carbon within the solid biochar structure that would otherwise be lost. nih.gov

Lignin: In contrast, the interaction with lignin results in a slight decrease in carbon retention. This suggests that the reaction pathways between Ca(H₂PO₄)₂ and the complex aromatic structure of lignin are different, potentially promoting the breakdown of certain lignin structures. nih.gov

Environmental Remediation and Phosphorus Recovery

Beyond its agricultural use, this compound and related calcium phosphate chemistry are central to environmental technologies for soil remediation and nutrient recovery from wastewater.

For environmental remediation, the phosphate component is used to immobilize toxic heavy metals in contaminated soils. Research has demonstrated that Ca(H₂PO₄)₂ is effective in stabilizing lead (Pb)-contaminated soil. nih.gov The mechanism involves a precipitation reaction where the phosphate ions from the dissolved compound react with lead in the soil to form highly insoluble and stable lead phosphate minerals, such as pyromorphite (B1263725) (Pb₉(PO₄)₆) and lead pyrophosphate (Pb₂P₂O₇). nih.gov This process effectively locks the lead into a non-bioavailable form, reducing its leaching potential and toxicity. nih.gov

Table 2: Stabilization of Lead (Pb) in Contaminated Soil using this compound Summary of findings from a 30-day stabilization study. nih.gov

ParameterObservationMechanism
Leaching Toxicity Met regulatory standards when Ca(H₂PO₄)₂ was added at 3 wt%.Reduction in the water-soluble and mild acid-soluble fractions of lead.
Lead Speciation Transformation of more mobile lead forms into stable residual fractions.Formation of insoluble lead phosphate precipitates (e.g., Pb₉(PO₄)₆, Pb₂P₂O₇).
Soil pH No significant change observed.The reaction does not drastically alter the bulk soil pH.

In the context of a circular economy, phosphorus recovery from wastewater is crucial to mitigate nutrient pollution and create alternative fertilizer sources. nih.govnih.gov Chemical precipitation as calcium phosphate is a low-cost and effective method for this purpose. nih.gov By adding a calcium source, such as calcium hydroxide (B78521), to phosphorus-rich wastewater, dissolved phosphates can be precipitated out of the solution as solid calcium phosphate compounds. nih.govfrontiersin.org These recovered products have the potential to be processed and used as agricultural fertilizers, reducing the reliance on mined phosphate rock. nih.gov

Electrochemical Precipitation of Calcium Phosphates for Phosphorus Removal from Wastewater

The electrochemical precipitation of calcium phosphates presents a promising and efficient method for the removal and recovery of phosphorus from wastewater. nih.gov This technique relies on the electrochemical reduction of water at the cathode surface, which generates hydroxide ions (OH⁻) and creates a localized region of high pH. nih.govacs.org This elevated pH environment causes the supersaturation of calcium phosphate, leading to its precipitation both on the cathode surface (heterogeneous nucleation) and in the immediate vicinity (homogeneous nucleation). nih.gov A key advantage of this method is that it avoids the need to raise the pH of the entire bulk solution, which is a requirement for conventional chemical precipitation. researchgate.net

The process effectively removes phosphorus across a range of bulk solution pH levels. nih.gov Research has demonstrated significant phosphorus removal in acidic (pH 4.0), neutral (pH 8.2), and alkaline (pH 10.0) solutions. nih.gov The removal and separation of the solid calcium phosphate product occur simultaneously as it accumulates on the electrode, eliminating the need for a separate solid-liquid separation step that is typical in chemical precipitation processes. nih.govresearchgate.net

The efficiency of phosphorus removal through electrochemical precipitation is influenced by several factors, including reaction time and current density. Studies on real wastewater have shown a progressive increase in phosphorus removal over time. For instance, one study observed removal efficiencies of 42.8% after 24 hours, 62.1% after 48 hours, and 71.5% after 72 hours. nih.govacs.org The composition of the wastewater, particularly the presence of ions like calcium and magnesium, also plays a role, as precipitation can occur in the form of both calcium and magnesium phosphates. nih.govacs.org

Innovations in this field aim to enhance efficiency and overcome limitations such as electrode scaling. One such improvement involves placing a carbon felt barrier near the cathode. This modification helps to retain hydroxide ions and enrich calcium ions in the space between the cathode and the felt, creating an ideal environment for precipitation and significantly boosting removal rates. wur.nl Another strategy to maintain long-term performance is the periodic reversal of electrode polarity, which effectively cleans the cathode surface of precipitates, enhances removal efficiency, and reduces energy consumption. acs.org

The characteristics of the precipitated calcium phosphate can vary. Initially, an amorphous calcium phosphate (ACP) with a lower Ca/P molar ratio is often formed. nih.gov Over time, with the continuous generation of hydroxide ions, this amorphous phase can transform into more stable, crystalline forms like hydroxyapatite (B223615) (HAP). nih.govnih.gov The final product's composition and crystallinity are influenced by factors such as the initial pH of the bulk solution. nih.gov

Interactive Table: Phosphorus Removal Efficiency via Electrochemical Precipitation

Time (hours)P Concentration (mg/L)Removal Efficiency (%)
08.00
244.342.8
483.162.1
722.371.5
Data sourced from studies on real wastewater. nih.govacs.org

Strategies for Phosphate Recovery and Resource Management

The recovery of phosphorus from wastewater is a critical component of sustainable resource management, aiming to create a circular economy for this essential and finite nutrient. coftec.ie Mined phosphate rock, the primary source for phosphorus fertilizers, is a non-renewable resource, making recovery from waste streams an increasingly vital practice. iwa-network.orgrsc.org Wastewater, sewage sludge, and the ash from sludge incineration are significant secondary sources of phosphorus. iwa-network.orgnih.gov

Several technologies are employed for phosphorus recovery, broadly categorized as chemical precipitation, enhanced biological phosphorus removal (EBPR), and extraction from sludge and ash. iwa-network.orguc.edu

Chemical Precipitation: This is a widely used method that involves the addition of metal salts, such as those containing calcium, to precipitate phosphate from the wastewater. coftec.ienih.gov The resulting insoluble phosphate salts can then be removed through sedimentation or filtration. nih.gov Recovered calcium phosphates can be recycled as a slow-release fertilizer or as a raw material in fertilizer production. researchgate.net Crystallization techniques, a form of controlled precipitation, are often used to produce valuable mineral products like struvite (magnesium ammonium (B1175870) phosphate) or various calcium phosphates, including brushite and hydroxyapatite. nih.govnih.gov

Enhanced Biological Phosphorus Removal (EBPR): This method utilizes specific microorganisms known as polyphosphate-accumulating organisms (PAOs). coftec.ieuc.edu These bacteria can accumulate large quantities of phosphorus within their cells. uc.edu The process typically involves cycling the wastewater through anaerobic and aerobic stages to encourage the uptake of phosphorus by the PAOs. uc.edu The phosphorus-rich sludge produced can then be processed to recover the nutrient. coftec.ie

Recovery from Sludge and Ash: Sewage sludge, the byproduct of wastewater treatment, is a concentrated source of phosphorus. rsc.org Phosphorus can be recovered from the liquid phase after sludge dewatering or directly from the sludge itself. iwa-network.org Wet-chemical processes, often involving acid leaching, can dissolve the phosphorus from the sludge. rsc.org A highly effective strategy involves the incineration of sewage sludge, which reduces its volume and enriches the phosphorus content in the resulting ash (Sewage Sludge Ash, SSA). nih.gov This ash can then be treated, typically with acid, to extract the phosphorus for reuse. iwa-network.orgnih.gov

The choice of recovery strategy often depends on the specific point in the wastewater treatment process from which phosphorus is being recovered. rsc.org For instance, crystallization is common for liquid streams, while leaching is used for sludge and ash. iwa-network.orgnih.gov The ultimate goal of these strategies is to close the nutrient loop, reducing reliance on mined phosphates and minimizing the environmental impact of phosphorus pollution from wastewater discharge. coftec.iersc.org

Interactive Table: Comparison of Phosphorus Recovery Strategies

Recovery StrategySource MaterialRecovered ProductKey Principle
Electrochemical Precipitation WastewaterCalcium Phosphates (e.g., HAP)Localized high pH at cathode induces precipitation. nih.govresearchgate.net
Chemical Precipitation WastewaterMetal Phosphate Salts (e.g., Brushite, Struvite)Addition of coagulants (Ca or Mg salts) to form insoluble precipitates. nih.govnih.gov
Enhanced Biological Removal WastewaterPhosphorus-rich biomassMicroorganisms (PAOs) accumulate phosphorus intracellularly. coftec.ieuc.edu
Wet-Chemical Extraction Sewage Sludge / AshPhosphoric Acid / Phosphate SaltsAcid or base leaching to dissolve and extract phosphorus. rsc.orgnih.gov

Development of Advanced Analytical Techniques for Calcium Dihydrogen Orthophosphate

Chromatographic Methods for Orthophosphate Ion Quantification

Chromatography remains a cornerstone for the separation and quantification of ionic species from calcium phosphates. Both ion chromatography and high-performance liquid chromatography have been systematically optimized to handle the challenges presented by these materials.

Ion chromatography (IC) is a robust and highly effective method for the quantification of orthophosphate ions derived from calcium phosphate (B84403) compounds. nih.gov The technique has been optimized for high reproducibility, utilizing a Dionex column with a mobile phase of distilled water and a potassium hydroxide (B78521) (KOH) solution. nih.govfao.org For the analysis of trace anions in matrices with high phosphate concentrations, modifications such as reducing the eluent strength (e.g., from 30 mM to 20 mM sodium hydroxide) are employed to improve the separation of target anions from the excess phosphate. thermofisher.com High-capacity columns like the Dionex IonPac AS11-HC are crucial as they permit the injection of relatively concentrated samples without overloading. thermofisher.com

Validation of IC methods is critical to ensure their accuracy and reliability. nih.gov A validated IC method for phosphate determination demonstrated high intra-day accuracy, ranging from 89% to 103%, and precision, with a relative standard deviation (RSD) between 0.6% and 3.7%. nih.gov The analytical range for this method was linear from 2 to 200 ppm with a correlation coefficient (R²) of 0.9998 to 1.0. nih.gov Further studies have established matrix-based limits of detection (LOD) and quantification (LOQ) for orthophosphate in complex food samples, showcasing the method's sensitivity. nih.govnih.gov

Table 1: Validation Parameters for an Optimized Ion Chromatography (IC) Method

ParameterFindingSource
Precision (Intra-day %RSD)0.5% to 6.6% nih.govnih.gov
Accuracy (Recovery %)82% to 117% nih.govnih.gov
Limit of Detection (LOD)0.01–0.91 µg/mL nih.govnih.gov
Limit of Quantification (LOQ)0.21–2.74 µg/mL nih.govnih.gov
Linearity (R²)0.9998 to 1.0 nih.gov

High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of calcium dihydrogen orthophosphate constituents. biocompare.combiomedpharmajournal.org Specifically, ion-pairing HPLC methods coupled with an Evaporative Light Scattering Detector (ELSD) have been developed to analyze both calcium and phosphate ions successively. nih.govnih.gov This approach allows for the simultaneous speciation of both the cation and anion from a single sample injection.

However, research comparing HPLC and IC has highlighted certain limitations of the HPLC method. While capable of successive analysis, the ion-pairing HPLC method demonstrated low reproducibility in measurements taken after approximately 48 hours. nih.govfao.orgnih.gov In contrast, the optimized IC methods showed high reproducibility for measuring orthophosphate ions. nih.gov HPLC methodologies for anion analysis often utilize mixed-mode columns, where retention is controlled by factors such as the acetonitrile (B52724) concentration in the mobile phase and the buffer's pH and concentration. helixchrom.com

Spectroscopic Approaches for In Situ Characterization

Spectroscopic techniques provide powerful, non-destructive means for the in situ characterization of calcium phosphates, allowing for species identification directly within complex environments without extensive sample preparation.

Confocal micro-Raman spectroscopy is a highly effective tool for identifying different calcium phosphate species, including this compound monohydrate [Ca(H₂PO₄)₂·H₂O], within complex matrices like soil. d-nb.inforesearchgate.net This technique provides a distinct molecular fingerprint for each compound, enabling unambiguous detection. d-nb.info For instance, Ca(H₂PO₄)₂·H₂O can be clearly identified and distinguished from other species like calcium hydrogen phosphate (CaHPO₄) and β-tricalcium phosphate [β-Ca₃(PO₄)₂] based on their unique Raman spectral signatures. d-nb.info

A significant challenge in analyzing soil samples is the signal interference caused by the fluorescence of organic matter. researchgate.net Confocal microscopy helps mitigate this by reducing out-of-focus fluorescence contributions. Advanced techniques like shifted excitation Raman difference spectroscopy (SERDS) have also been developed to effectively separate the Raman signals from fluorescence interference, further enhancing detection capabilities. researchgate.net The combination of Raman spectroscopy with multivariate analysis and data-driven models represents a sophisticated approach to differentiate and map bacterial species in biofilms and classify phytopathogenic conidia, demonstrating the technique's versatility. nih.govnih.gov

Table 2: Characteristic Raman Peaks for Select Calcium Phosphate Species

CompoundMajor Raman Peak (cm⁻¹)Source
This compound Monohydrate (Ca(H₂PO₄)₂·H₂O)900 d-nb.info
Calcium Hydrogen Phosphate (CaHPO₄)899, 984 d-nb.info
β-Tricalcium Phosphate (β-Ca₃(PO₄)₂)958 d-nb.info
Hydroxyapatite (B223615) (Ca₅(PO₄)₃(OH))961 d-nb.info

Advanced solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for probing the local atomic environments in calcium orthophosphate mixtures. Techniques such as ¹H and ³¹P magic-angle spinning (MAS) NMR are used to explore the proton and orthophosphate environments in both amorphous and crystalline calcium phosphates. acs.org High-resolution ³¹P and ¹H NMR spectra can be obtained for a variety of synthetic calcium phosphates, including brushite and monetite. iaea.org

By employing techniques like cross-polarization magic-angle spinning (CPMAS), researchers can selectively enhance the NMR signals from ³¹P nuclei that are in close spatial proximity to protons. acs.org Furthermore, advanced two-dimensional NMR experiments, such as heteronuclear correlation (HETCOR), performed at very fast MAS rates (e.g., 66 kHz), provide detailed information about the connectivity between different nuclei (e.g., ¹H, ¹³C, and ³¹P), which is crucial for refining the crystal structures of calcium phosphate compounds. nih.gov These methods help in distinguishing between different phosphate species and understanding their structural relationships within a mixture. acs.orgiaea.org

Method Validation and Inter-Laboratory Comparability for Quantitative Analysis

Ensuring the reliability of quantitative analysis requires rigorous method validation and assessment of inter-laboratory comparability. Validation according to established guidelines, such as USP Category I requirements, involves demonstrating a method's accuracy, precision, linearity, limits of quantification, and stability. nih.gov For chromatographic methods, validation studies typically report inter-day and intra-day precision (%RSD) and accuracy (recovery %), with acceptable ranges confirming the method's robustness for routine analysis. nih.govnih.gov

Inter-laboratory studies, or round-robin tests, are critical for evaluating the comparability of results between different laboratories. researchgate.net These studies provide essential information on the accuracy and precision of an analytical method when performed by different operators using different instruments. For example, an interlaboratory study on the quantification of calcium phosphate phases by X-ray diffraction (XRD) and Rietveld refinement was conducted to assess the performance of various laboratories. researchgate.net Participation in such studies is encouraged by standards like ISO/IEC 17025 to provide supporting evidence for method validation and to ensure that analytical results are consistent and reliable across the scientific community. researchgate.net

Q & A

Q. What are the optimal synthesis methods for calcium dihydrogen orthophosphate (Ca(H₂PO₄)₂) in laboratory settings?

this compound is typically synthesized via neutralization reactions. A common method involves reacting calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with phosphoric acid (H₃PO₄) under controlled pH (~3.2). For example:

  • Lime method : CaCO₃ + 2H₃PO₄ → Ca(H₂PO₄)₂ + H₂O + CO₂↑ ().
  • Double decomposition : Sodium dihydrogen phosphate (NaH₂PO₄) reacts with calcium chloride (CaCl₂) to yield Ca(H₂PO₄)₂ ().
    Key parameters include stoichiometric ratios, temperature (40–50°C), and pH monitoring to avoid impurities like dicalcium phosphate (CaHPO₄) .

Q. How does pH influence the solubility and stability of this compound in aqueous systems?

this compound exhibits pH-dependent solubility. At pH < 6.2, it is highly soluble due to the dominance of H₂PO₄⁻ ions. Above pH 7, it hydrolyzes to form less soluble phases like dicalcium phosphate (CaHPO₄) or hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). Solubility decreases 100-fold between pH 6.2 and 7 due to shifts in phosphate speciation (H₂PO₄⁻ → HPO₄²⁻) .

Q. What analytical techniques are recommended for characterizing this compound?

  • XRD : Identifies crystalline phases (e.g., monohydrate vs. anhydrous forms).
  • FTIR : Detects PO₄³⁻ vibrational modes (asymmetric stretching at ~1000 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Quantifies water loss (e.g., monohydrate decomposition at ~100°C) .
  • EDTA titration : Measures calcium content (e.g., 0.02 mol/L EDTA corresponds to 4.321 mg CaH₂P₂O₇ per mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Discrepancies often arise from variations in experimental conditions (e.g., ionic strength, temperature, hydration state). To standardize

  • Use buffer systems (e.g., potassium dihydrogen phosphate) to stabilize pH.
  • Report both ion activity (via ion-selective electrodes) and total dissolved phosphate .
  • Cross-validate with phase diagrams (e.g., Ca(OH)₂-H₃PO₄-H₂O ternary systems) .

Q. What strategies mitigate phase impurities during this compound synthesis?

Common impurities include CaHPO₄ or Ca₃(PO₄)₂ due to over-neutralization or incomplete drying. Mitigation approaches:

  • Stoichiometric control : Maintain H₃PO₄:CaCO₃ molar ratio ≥ 2:1.
  • Aging step : Allow reaction mixtures to equilibrate for 24 hours to convert residual CaCO₃.
  • Rapid drying : Use vacuum drying at 60–80°C to prevent hydration .

Q. How can this compound be optimized for controlled-release drug formulations?

As a tablet excipient, its release kinetics depend on particle size and crystallinity:

  • Nano-crystallization : Reduces particle size to enhance dissolution (e.g., via spray drying).
  • Composite matrices : Blend with polymers (e.g., ethyl cellulose) to modulate porosity .
  • pH-responsive design : Leverage its low solubility at intestinal pH (~7.5) for enteric coatings .

Q. What are the challenges in modeling this compound’s role in biomineralization?

Computational models must account for:

  • Ion pairing : Ca²⁺ and H₂PO₄⁻ interactions in aqueous media.
  • Nucleation kinetics : Activation energy barriers for hydroxyapatite formation.
  • In vivo inhibitors : Pyrophosphate (PPi) or proteins that delay crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.